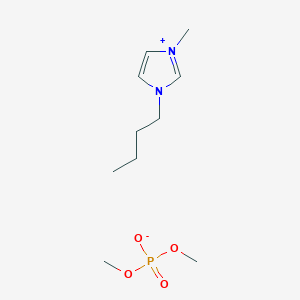

1-Butyl-3-methylimidazolium dimethylphosphate

Description

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dimethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H7O4P/c1-3-4-5-10-7-6-9(2)8-10;1-5-7(3,4)6-2/h6-8H,3-5H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUAYRLKFSKOJG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.COP(=O)([O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Aspects

Contemporary Approaches to the Synthesis of 1-Butyl-3-methylimidazolium Dimethylphosphate

The prevailing synthetic strategy for [BMIM][DMP] is a two-step process that first involves the synthesis of a 1-butyl-3-methylimidazolium halide intermediate, followed by an anion exchange reaction.

While the two-step approach involving a halide intermediate is prevalent, research into more direct and atom-economical routes is ongoing. One such novel approach, demonstrated for the analogous compound 1,3-dimethylimidazolium (B1194174) dimethylphosphate ([MMIM][DMP]), involves a direct, one-pot synthesis from methyl imidazole (B134444) and trimethylphosphate. researchgate.net This suggests a potential pathway for [BMIM][DMP] synthesis by reacting 1-butylimidazole (B119223) with trimethylphosphate or 1-methylimidazole (B24206) with tributylphosphate, circumventing the need for a halide intermediate and subsequent anion exchange, which can introduce halide impurities.

The reaction pathway for the quaternization step is generally understood as a standard Sₙ2 mechanism. The subsequent anion exchange is typically conducted via a salt metathesis reaction, which is discussed in the following section.

The transformation of the intermediate [BMIM]Cl to the final product, [BMIM][DMP], is accomplished through an anion exchange or salt metathesis reaction. This process involves reacting [BMIM]Cl with a salt containing the dimethylphosphate anion, such as potassium dimethylphosphate or sodium dimethylphosphate.

Reaction Scheme: [BMIM]⁺Cl⁻ (aq) + K⁺[DMP]⁻ (aq) → [BMIM]⁺[DMP]⁻ (aq) + KCl (s)↓

Computational studies on various 1,3-dialkylimidazolium salts provide insight into the fundamental interactions governing this process. nih.govresearchgate.net Molecular dynamics simulations have shown significant structural correlation and specific ion-pairing within ionic liquids. The strength of the interaction between the imidazolium (B1220033) cation and the halide anion versus the dimethylphosphate anion, as well as the lattice energy of the resulting inorganic salt (e.g., KCl), are key thermodynamic factors that determine the efficacy of the metathesis reaction. nih.gov The choice of solvent is also crucial, as it must effectively dissolve the reactant salts while promoting the precipitation of the inorganic byproduct.

Achieving high purity and yield in the synthesis of [BMIM][DMP] requires careful optimization of several reaction parameters for both the quaternization and anion exchange steps.

The table below summarizes key parameters that are typically optimized in the synthesis of [BMIM]-based ionic liquids.

| Parameter | Quaternization Step (e.g., [BMIM]Cl) | Anion Exchange Step | Desired Outcome |

| Temperature | Typically reflux (e.g., 75-80°C) | Often room temperature | Increased reaction rate, minimized side reactions |

| Reaction Time | 24-48 hours | 2-24 hours | Drive reaction to completion |

| Solvent | Acetonitrile or solvent-free | Water, Dichloromethane, Acetone (B3395972) | Solubilize reactants, precipitate byproducts |

| Stoichiometry | Equimolar or slight excess of alkyl halide | Equimolar | Maximize conversion of limiting reagent |

| Purification | Washing with ethyl acetate (B1210297), recrystallization | Filtration, washing, drying under vacuum | Removal of unreacted materials and byproducts |

Methodologies for Purity Assessment and Structural Validation in Research Contexts

Rigorous analytical methodologies are essential to confirm the chemical structure of the synthesized [BMIM][DMP] and to identify and quantify any impurities.

A suite of spectroscopic techniques is employed for the comprehensive structural elucidation of [BMIM][DMP].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for confirming the structure.

¹H NMR: The ¹H NMR spectrum of [BMIM][DMP] shows characteristic signals for the protons on the imidazolium ring and the butyl and methyl groups of the cation, as well as the methyl groups of the dimethylphosphate anion. researchgate.netrsc.org The most downfield signal typically corresponds to the acidic proton at the C2 position of the imidazolium ring.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework of both the cation and the anion. rsc.org

³¹P NMR: This technique is particularly useful for confirming the presence and chemical environment of the phosphorus atom in the dimethylphosphate anion. rsc.org

The following table presents typical ¹H NMR chemical shifts for the [BMIM]⁺ cation.

| Protons | Typical Chemical Shift (δ, ppm) |

| Imidazolium Ring C2-H | 8.5 - 9.5 |

| Imidazolium Ring C4-H, C5-H | 7.4 - 7.8 |

| N-CH₂ (butyl) | ~4.2 |

| N-CH₃ (methyl) | ~3.9 |

| Butyl Chain (-CH₂CH₂CH₃) | 1.7 - 1.9 |

| Butyl Chain (-CH₂CH₃) | 1.2 - 1.4 |

| Butyl Chain (-CH₃) | 0.9 - 1.0 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present and intermolecular interactions. The FT-IR spectrum of a [BMIM]-based ionic liquid shows characteristic bands for the C-H stretching of the alkyl chains and the imidazolium ring, as well as vibrations associated with the ring itself. researchgate.netresearchgate.net For [BMIM][DMP], specific bands corresponding to the P=O and P-O-C stretching vibrations of the dimethylphosphate anion would also be prominent. High-pressure Raman and IR studies on [BMIM] halides have been used to investigate rotational isomerism and hydrogen-bonding structures, revealing the complex conformational behavior of the cation. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular masses of the cation and anion. For [BMIM][DMP], the positive ion mode would show a peak corresponding to the [BMIM]⁺ cation at a mass-to-charge ratio (m/z) of 139. nih.gov

Ensuring the purity of ionic liquids is crucial, as even trace impurities can significantly alter their physicochemical properties. acs.orgresearchgate.net A combination of chromatographic and other analytical methods is used for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the ionic liquid and quantifying non-volatile organic impurities. iajps.com Different detectors can be employed:

UV Detection: Useful for detecting the imidazolium cation, which has a UV chromophore.

Evaporative Light Scattering Detection (ELSD): A more universal detector that can identify non-volatile impurities that lack a UV chromophore. nih.gov

Ion Chromatography (IC): This is the standard method for quantifying residual halide impurities, such as chloride, which may remain from the precursor salt. nih.gov The presence of halide ions is a common issue in syntheses that use the anion metathesis route.

Gas Chromatography (GC): GC is used to detect and quantify volatile impurities, such as residual solvents (e.g., acetonitrile, ethyl acetate) or unreacted volatile starting materials. nih.gov

Karl Fischer Titration: This is a standard method for the precise determination of water content in the final product. Ionic liquids can be hygroscopic, and water is a common impurity that can significantly affect properties like viscosity and electrochemical windows. nih.gov

Common impurities in the synthesis of [BMIM]-based ionic liquids include unreacted 1-methylimidazole, residual butyl halides, and halide ions from the metathesis step. acs.orgresearchgate.net Rigorous impurity profiling using these combined techniques is essential for producing high-quality, research-grade this compound. biomedres.us

Green Chemistry Principles and Sustainable Synthesis of [BMIM][DMP] Analogues

The development of synthetic routes for this compound ([BMIM][DMP]) and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer chemical transformations. The sustainable synthesis of these ionic liquids focuses on improving reaction efficiency, utilizing greener solvents and catalysts, and incorporating renewable feedstocks.

A significant advancement in the sustainable synthesis of imidazolium-based ionic liquids is the use of alternative energy sources to conventional heating. Microwave and ultrasound irradiation have emerged as effective methods to accelerate reaction rates, often leading to higher yields in shorter time frames. For instance, ultrasound-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of imidazolium-based ionic liquids, in some cases from hours to minutes, while also increasing yields.

Another cornerstone of green synthesis is the use of biocatalysts. Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. In the context of phosphate-based ionic liquids, enzymatic synthesis presents a promising avenue. For example, bio-based ionic liquids have been successfully used as reaction media for enzyme-mediated synthesis, demonstrating high yields and the potential for enzyme recycling. Research has explored the use of enzymes like phospholipase D in the synthesis of phosphatidylserine, with bio-based ionic liquids derived from renewable materials such as choline (B1196258) and amino acids serving as the reaction medium. This approach not only utilizes renewable resources but also operates under mild reaction conditions.

The selection of raw materials is another critical aspect of sustainable synthesis. The traditional synthesis of the imidazolium cation often involves alkyl halides, which can be hazardous. Greener alternatives are being explored, including the use of dialkyl carbonates and sulfates. For the anion, sourcing the phosphate (B84403) group from renewable resources is an area of ongoing research. Utilizing biomaterials like amino acids and other natural compounds to create ionic liquids aligns with the goal of developing more sustainable chemical products.

To quantitatively assess the "greenness" of a synthetic route, several metrics are employed. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste. The E-factor (Environmental Factor) provides a measure of the total waste generated per unit of product. A lower E-factor indicates a more environmentally friendly process. These metrics are crucial for comparing different synthetic methodologies and identifying areas for improvement.

The following data tables provide a comparative overview of different synthetic approaches for imidazolium-based ionic liquids, highlighting the advantages of greener methodologies.

Table 1: Comparison of Synthetic Methods for Imidazolium-Based Ionic Liquids

| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Conventional Heating | Several hours to days | 60-80 | Well-established |

| Microwave-Assisted | Minutes to hours | 80-95 | Rapid heating, shorter reaction times, often higher yields |

| Ultrasound-Assisted | Minutes to hours | 85-98 | Enhanced reaction rates, improved yields, energy efficient |

| Enzymatic Synthesis | Hours | High | High selectivity, mild reaction conditions, use of renewable catalysts |

Table 2: Green Chemistry Metrics for Different Synthetic Pathways

| Synthetic Pathway | Atom Economy (%) | E-factor | Solvents |

| Traditional Alkyl Halide Route | Variable, often < 80% | High | Often volatile organic solvents |

| Dialkyl Carbonate Route | > 90% | Low | Can be solvent-free |

| Bio-based Synthesis | Potentially high | Low | Often aqueous or bio-based solvents |

Detailed research into the synthesis of [BMIM][DMP] analogues continues to focus on optimizing these green chemistry principles. The goal is to develop commercially viable processes that are not only efficient and cost-effective but also inherently safer and more sustainable. The adoption of these advanced synthetic methodologies is crucial for the broader acceptance and application of ionic liquids as truly "green" chemicals.

Fundamental Intermolecular Interactions and Advanced Spectroscopic Characterization

Probing Intermolecular Interactions and Solvation Phenomena within [BMIM][DMP] Systems

The behavior of [BMIM][DMP] in both its pure state and in mixtures is dictated by the interplay of electrostatic forces, hydrogen bonds, and van der Waals interactions. The nature of the dimethylphosphate anion is a key determinant of these interactions.

Hydrogen Bonding Networks and Dynamics in 1-Butyl-3-methylimidazolium Dimethylphosphate

Hydrogen bonding is a critical structure-directing force in imidazolium-based ionic liquids. rsc.org The primary hydrogen bond donors on the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation are the three protons on the imidazolium (B1220033) ring, particularly the proton at the C2 position, which is the most acidic. researchgate.net The anion acts as the hydrogen bond acceptor.

In the case of [BMIM][DMP], the dimethylphosphate anion ([DMP]⁻) is a strong hydrogen bond acceptor due to the lone pairs on its oxygen atoms. This leads to the formation of a robust, three-dimensional hydrogen-bonded network. researchgate.net The interaction between the C2-H of the cation and the oxygen atoms of the [DMP]⁻ anion is the most significant hydrogen bond, influencing the liquid's viscosity, thermal stability, and solvent properties. rsc.orgarxiv.org Studies on analogous imidazolium ILs with phosphate (B84403) anions confirm the existence of these hydrogen bonds and show that their strength can decrease with increasing temperature, as observed through variable temperature NMR spectroscopy. rsc.org This temperature dependence indicates a dynamic equilibrium between hydrogen-bonded and non-bonded states, which governs the fluidity and transport properties of the IL.

Solute-Solvent Interactions and Solvation Shell Structures in Diverse Chemical Environments

The ability of [BMIM][DMP] to dissolve other substances is governed by its interactions with solute molecules. As a solvent, it can engage in several types of interactions:

Coulombic interactions: Between charged solutes and the [BMIM]⁺ and [DMP]⁻ ions.

Hydrogen bonding: [BMIM][DMP] can act as both a hydrogen bond donor (via the imidazolium C-H groups) and a strong acceptor (via the phosphate oxygen atoms).

van der Waals forces: Primarily involving the butyl chain of the cation.

While specific experimental studies on the solvation shell structure in [BMIM][DMP] are limited, research on similar ILs like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]) provides valuable insights. nih.govresearchgate.net For polar, protic solutes, hydrogen bonding with the [DMP]⁻ anion is expected to be the dominant interaction, leading to the formation of a well-defined primary solvation shell around the solute. For nonpolar solutes, interactions would be weaker and primarily driven by dispersion forces with the butyl chain and the less polar regions of the ions. The miscibility of [BMIM][PF₆] with aqueous ethanol (B145695) solutions, for instance, highlights the complex balance of interactions that can occur in mixed solvent systems. rsc.org Given the stronger hydrogen bond accepting ability of the [DMP]⁻ anion compared to [PF₆]⁻, [BMIM][DMP] is expected to exhibit distinct solvation behavior, particularly for protic solutes.

Ion Pairing and Aggregation Phenomena in Neat and Mixed [BMIM][DMP] Solutions

In the liquid state, ionic liquids are not simply composed of freely moving, dissociated ions. Instead, they can form various levels of organization, including contact ion pairs, solvent-separated ion pairs, and larger aggregates. researchgate.net The formation of these structures is driven by the balance between strong electrostatic attraction and the desire to maximize packing efficiency and entropy.

The propensity for ion pairing in [BMIM]⁺-based ILs is strongly dependent on the nature of the anion. Anions with localized charge and strong hydrogen bond accepting capabilities, such as the dimethylphosphate anion, are expected to form strong, directionally specific interactions with the imidazolium cation. This can lead to a higher degree of ion pairing compared to ILs with more charge-delocalized anions. researchgate.net While direct experimental evidence for aggregation in [BMIM][DMP] is not widely available, the strong cation-anion interactions suggest that contact ion pairs are a significant species in the neat liquid. In solutions with nonpolar solvents, this tendency can be enhanced, leading to the formation of larger ionic clusters or aggregates. Conversely, in highly polar and coordinating solvents like water, the strong ion-solvent interactions can disrupt the ion pairs, leading to greater ion dissociation.

Advanced Spectroscopic Probes for Structural and Dynamic Insights

Spectroscopy is an indispensable tool for elucidating the molecular structure, dynamics, and intermolecular interactions within [BMIM][DMP]. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) provide complementary information on different aspects of the ionic liquid's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Solution Dynamics and Intermolecular Interactions

¹H NMR spectroscopy is a fundamental technique for confirming the chemical structure of [BMIM][DMP]. The spectrum provides distinct signals for each unique proton in the molecule, and their chemical shifts are sensitive to the local electronic environment. Changes in these chemical shifts upon dissolution in different solvents or with temperature variation can provide evidence of specific intermolecular interactions, such as hydrogen bonding. rsc.org

| Proton Assignment | Chemical Shift (δ/ppm) |

| Imidazolium C2-H | ~8.6 |

| Imidazolium C4-H, C5-H | ~7.5 - 7.6 |

| N-CH₂ (butyl) | ~4.1 |

| N-CH₃ (methyl) | ~3.8 |

| O-CH₃ (phosphate) | ~3.4 (doublet) |

| N-CH₂-CH₂ (butyl) | ~1.7 |

| N-CH₂-CH₂-CH₂ (butyl) | ~1.2 |

| CH₃ (butyl) | ~0.8 |

Data is approximate and based on typical spectra. The phosphate methyl signal is a doublet due to coupling with the ³¹P nucleus.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Bonding Studies

Fourier-transform infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules. The frequencies of these modes are highly sensitive to bond strengths, molecular conformation, and intermolecular interactions like hydrogen bonding. By analyzing the vibrational spectra of [BMIM][DMP], one can gain a detailed picture of its local structure.

The spectrum can be broadly divided into regions corresponding to the vibrations of the [BMIM]⁺ cation and the [DMP]⁻ anion.

[BMIM]⁺ Cation Vibrations: The C-H stretching modes of the imidazolium ring (typically >3100 cm⁻¹) and the alkyl chains (~2800-3000 cm⁻¹) are prominent. Shifts in the ring C-H stretching frequencies are particularly useful for studying hydrogen bonding interactions with the anion.

[DMP]⁻ Anion Vibrations: The dimethylphosphate anion has several characteristic vibrational modes. The most intense and informative are the symmetric and asymmetric stretching vibrations of the PO₂⁻ group, which typically appear in the 1050-1250 cm⁻¹ region. acs.orgnih.gov The P-O-C stretching modes are also found in the fingerprint region (around 1000-1050 cm⁻¹ and 750-850 cm⁻¹). researchgate.net

Changes in the position and shape of these anion bands upon interaction with the cation or with solvent molecules can be used to study the strength of hydrogen bonds and analyze the conformational states of the phosphate group. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Imidazolium Ring C-H Stretch | 3100 - 3200 |

| Alkyl C-H Stretch | 2850 - 3000 |

| Imidazolium Ring Stretch | 1500 - 1600 |

| Asymmetric PO₂⁻ Stretch | ~1220 |

| Symmetric PO₂⁻ Stretch | ~1080 |

| P-O-C Stretch | 1000 - 1050, 750 - 850 |

Assignments are based on data for the individual ions and related compounds. acs.orgresearchgate.netnih.gov

By correlating spectral changes with variations in temperature, pressure, or composition, these techniques provide a molecular-level understanding of the forces that define the structure and properties of this compound.

X-ray Scattering and Diffraction Techniques for Liquid Structure Elucidation

Direct experimental studies on the liquid structure of this compound using X-ray scattering and diffraction techniques are not prominently reported in the reviewed literature. However, these techniques are fundamental for understanding the nanoscale organization of ionic liquids (ILs).

Wide-angle X-ray scattering (WAXS) is a powerful method for probing the short-range order in amorphous systems like ILs. The resulting scattering pattern provides a structure function, which can be converted into a radial distribution function (RDF). The RDF describes the probability of finding another atom at a certain distance from a reference atom, revealing average bond distances and ion-ion correlations.

For many 1-alkyl-3-methylimidazolium based ILs, X-ray scattering studies have revealed a characteristic structural feature: nanoscale heterogeneity. researchgate.net This arises from the segregation of the polar, charged headgroups (the imidazolium ring and the anion) and the nonpolar alkyl chains of the cations. This segregation leads to the formation of distinct polar and nonpolar domains within the liquid. nih.gov This is typically evidenced by a pre-peak or "first sharp diffraction peak" (FSDP) at low scattering vector (q) values in the X-ray structure function, corresponding to the correlation between these domains. researchgate.net

In the context of [BMIM][DMP], it would be expected that the phosphate anion participates in the polar network through strong electrostatic and hydrogen-bonding interactions with the imidazolium cation. Molecular dynamics simulations on the related compound, 1-ethyl-3-methylimidazolium (B1214524) dimethylphosphate ([Emim][DMP]), suggest that the anion is primarily located at the outmost layer of the liquid-vapor interface. researchgate.net A WAXS study on [BMIM][DMP] would be expected to elucidate:

The specific distances for [BMIM]⁺-[DMP]⁻ ion pairing.

Correlations between cations via imidazolium ring stacking.

The length scale of the nonpolar domains formed by the aggregation of the butyl chains.

The table below summarizes typical correlation peak positions found in WAXS studies of other [BMIM]-based ionic liquids, which could serve as a comparative basis for future studies on [BMIM][DMP].

| Ionic Liquid | Peak Position (Å) | Attributed Correlation |

|---|---|---|

| [BMIM][PF₆] | ~7.0 | Cation-Cation (charge-alternating) |

| [BMIM][PF₆] | ~4.7 | Cation-Anion |

| [BMIM][Cl] | ~6.3 | Cation-Cation |

| [BMIM][Cl] | ~4.5 | Cation-Anion |

Mass Spectrometry-Based Approaches for Mechanistic Pathway Elucidation

The elucidation of mechanistic pathways for this compound using mass spectrometry (MS) is not extensively documented. However, MS-based techniques, particularly tandem mass spectrometry (MS/MS) and methods coupled with thermal analysis (TGA-MS), are crucial for understanding the stability and decomposition of ionic liquids. researchgate.net

For imidazolium-based ILs, thermal degradation often proceeds via pathways such as dealkylation of the imidazolium ring. In situ mass spectrometry studies on compounds like [CₙC₁Im][BF₄] and [CₙC₁Im][PF₆] have identified that decomposition can compete with simple vaporization of the intact ion pair. ambermd.org The design of the experiment is critical; conditions mimicking Knudsen effusion (slow heating in vacuum) can favor vaporization, while Langmuir evaporation conditions (open surface) may better reveal decomposition pathways. ambermd.org

A comprehensive MS study of [BMIM][DMP] would likely investigate the following:

Thermal Decomposition: Identifying the volatile products formed upon heating. Potential pathways could include the loss of the butyl or methyl group from the cation to form 1-methylimidazole (B24206) or 1-butylimidazole (B119223), and fragmentation of the dimethylphosphate anion. Studies on other [BMIM] salts show decomposition can lead to N-alkylamides and substituted imidazoles. mdpi.com

Collision-Induced Dissociation (CID): MS/MS experiments on the [BMIM]⁺ cation (m/z 139) typically show fragmentation patterns involving the loss of neutral alkenes from the butyl chain. Theoretical studies combined with MS/MS are often used to predict and confirm fragmentation pathways. gre.ac.ukmdpi.com The fragmentation of the [DMP]⁻ anion would also provide insight into its intrinsic stability.

Reaction Mechanisms: When used as a solvent or catalyst, electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and identify reactive intermediates, providing direct evidence for proposed reaction mechanisms.

The table below lists common fragments observed in the mass spectra of other [BMIM]-based ionic liquids, which are relevant for understanding potential pathways for [BMIM][DMP].

| Precursor Ion / Molecule | m/z of Observed Fragment | Inferred Neutral Loss / Fragment Identity | Technique |

|---|---|---|---|

| [BMIM]⁺ | 139 | Intact Cation | ESI-MS |

| [BMIM]⁺ | 83 | Loss of C₄H₈ (Butene) | CID-MS/MS |

| [BMIM]⁺ | 82 | 1-Methylimidazole | Pyrolysis-GC-MS |

| Thermal Decomposition of [BMIM][BF₄] | 124 | 1-Butylimidazole | Pyrolysis-GC-MS |

Dielectric Spectroscopy and Relaxation Dynamics in [BMIM][DMP] Media

For ionic liquids, DRS spectra are often complex. At low frequencies, the spectra are dominated by contributions from electrode polarization and ionic conductivity. At higher frequencies (MHz to GHz), dielectric relaxation processes associated with the reorientational motion of the ions can be observed. nih.gov

Studies on other [BMIM]-based ILs, such as [BMIM][PF₆], have identified distinct relaxation processes. nih.gov

A low-frequency process (around 1 GHz) is often attributed to the reorientation of the polar [BMIM]⁺ cation and associated ion pairs.

A higher-frequency process (around 10 GHz) can be related to faster dynamics, such as the fluctuation of ion pairs or the motion of individual ions within the cage of their neighbors. nih.gov

The static dielectric constant (ε), extrapolated from the frequency-dependent data, is a measure of the bulk polarity of the IL. For a series of 1-alkyl-3-methylimidazolium salts, ε values were found to be in the range of 8.8 to 15.2, classifying them as moderately polar solvents. acs.org The value for [BMIM][DMP] would be influenced by the size, charge distribution, and hydrogen-bonding capability of the dimethylphosphate anion. nih.gov Research on other imidazolium phosphate ILs indicates that hydrogen bonding between the cation and the phosphate anion is a significant interaction. nih.gov

A DRS study of [BMIM][DMP] would provide key parameters for its relaxation dynamics, as shown in the hypothetical data table below, which illustrates the type of information that would be obtained.

| Parameter | Description | Typical Value Range for [BMIM]-ILs |

|---|---|---|

| Static Dielectric Constant (ε) | Measure of bulk polarity | 9 - 15 |

| Relaxation Time τ₁ (ns) | Characteristic time for slower reorientational motion (e.g., cation tumbling) | 0.1 - 1.0 |

| Relaxation Time τ₂ (ps) | Characteristic time for faster local motions | 10 - 100 |

| DC Ionic Conductivity (σ_dc) (mS/cm) | Measure of long-range ion transport | 1 - 10 |

Based on a comprehensive search for scholarly information, it is not possible to generate the requested article focusing solely on the computational and theoretical investigations of "this compound" ([BMIM][DMP]).

The search for specific research data pertaining to this exact compound within the detailed subsections of your outline did not yield sufficient information. While extensive computational studies, including Molecular Dynamics simulations and Quantum Chemical calculations, are available for the 1-Butyl-3-methylimidazolium ([BMIM]) cation paired with other anions (such as hexafluorophosphate, tetrafluoroborate (B81430), and chloride), and for the dimethylphosphate ([DMP]) anion paired with other cations, specific findings for the [BMIM][DMP] ion pair are not present in the available literature.

To adhere to the strict instructions of focusing solely on "this compound" and not introducing information from outside the explicit scope, the article cannot be constructed. Generating content would require extrapolating from related but different chemical compounds, which would violate the core requirements of the request and compromise scientific accuracy.

Computational and Theoretical Investigations of 1 Butyl 3 Methylimidazolium Dimethylphosphate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Interaction Energies with Solutes, Substrates, and Other Ionic Species

The solvation properties and reactivity of 1-Butyl-3-methylimidazolium dimethylphosphate are fundamentally governed by its interaction energies with surrounding molecules. These interactions, which include electrostatic forces, hydrogen bonding, and van der Waals forces, dictate the solubility of various compounds within the ionic liquid and its efficacy as a solvent or catalyst.

Theoretical studies, often employing Density Functional Theory (DFT), provide quantitative estimates of these interaction energies. While specific data for this compound is limited, research on analogous imidazolium-based ILs with phosphate (B84403) anions offers valuable insights. For instance, studies on the interaction of dialkylimidazolium dialkylphosphate ILs with aromatic sulfur compounds have shown that hydrogen bonding and π-π stacking interactions are significant. The interaction energy is influenced by the alkyl chain length on both the cation and the anion, as well as the size of the anion itself.

A notable investigation into the product of the interaction between elemental sulfur and 1,3-dimethylimidazolium (B1194174) dimethylphosphate revealed its role as a polymerization initiator. tandfonline.com This suggests a strong, reactive interaction between the dimethylphosphate anion and sulfur.

The following table summarizes representative interaction energies for similar imidazolium-based ionic liquids with various solutes, providing an approximation of the expected interactions for this compound.

| Ionic Liquid System | Interacting Species | Calculated Interaction Energy (kJ/mol) | Computational Method |

| COOH-functionalized H2BDC (IRMOF-1 model) | CO2 | -22.31 | DFT (B3LYP) |

| OH-functionalized H2BDC (IRMOF-1 model) | CO2 | -12.86 | DFT (B3LYP) |

| NH2-functionalized H2BDC (IRMOF-1 model) | CO2 | -12.60 | DFT (B3LYP) |

| Br-functionalized H2BDC (IRMOF-1 model) | CO2 | -10.24 | DFT (B3LYP) |

| Cl-functionalized H2BDC (IRMOF-1 model) | CO2 | -6.04 | DFT (B3LYP) |

Note: The data presented is for model systems and not directly for this compound, but provides an indication of the magnitude of interaction energies for CO2 with functionalized organic molecules, which can be analogous to interactions with ionic liquids. ije.ir

Coarse-Grained Modeling for Large-Scale System Simulations

All-atom molecular dynamics (MD) simulations provide a detailed picture of the molecular interactions within ionic liquids. However, their computational cost limits the accessible simulation time and system size, making it challenging to study long-time-scale phenomena such as diffusion, viscosity, and phase equilibria. Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead," thereby reducing the number of degrees of freedom in the system. mdpi.commdpi.comnih.gov

The development of a CG force field for an ionic liquid like this compound involves several steps:

Mapping: Deciding how to group atoms into CG beads. For the 1-butyl-3-methylimidazolium cation, common mapping schemes involve representing the imidazolium (B1220033) ring, the butyl chain, and the methyl group as separate beads. The dimethylphosphate anion could be represented as a single bead or multiple beads to capture its shape and charge distribution more accurately.

Parameterization: Determining the potential energy functions that describe the interactions between the CG beads. This is typically done by matching structural or thermodynamic properties from all-atom simulations or experimental data. Properties like radial distribution functions (RDFs), density, and free energies of transfer are often used as targets.

Validation: Testing the ability of the CG model to reproduce properties that were not used in the parameterization process. This could include dynamic properties like diffusion coefficients and viscosity, or the prediction of phase behavior.

While a specific coarse-grained model for this compound is not prominently featured in the literature, numerous studies have focused on developing CG models for other imidazolium-based ionic liquids. nih.gov These studies have highlighted the importance of accurately representing electrostatic interactions and the challenges in capturing the balance between electrostatic and van der Waals forces in these highly charged systems. For instance, scaling the charges of the ions is a common technique to implicitly account for electronic polarizability and improve the prediction of dynamic properties. nih.gov

The insights gained from the development of CG models for ionic liquids like [BMIM][PF6] and [BMIM][BF4] can inform the creation of a model for [BMIM][DMP]. nih.gov The key would be to accurately parameterize the interactions involving the dimethylphosphate anion, which would likely involve fitting to quantum mechanical calculations or detailed all-atom simulations of the bulk liquid and its mixtures.

The following table outlines a potential coarse-graining scheme for this compound, based on common practices in the field.

| Ion | Atom Grouping | Coarse-Grained Bead |

| 1-Butyl-3-methylimidazolium | Imidazolium ring and methyl group | IM1 |

| First two carbons of the butyl chain (CH2-CH2) | BU1 | |

| Last two carbons of the butyl chain (CH2-CH3) | BU2 | |

| Dimethylphosphate | Entire (CH3O)2PO2- anion | DMP |

This simplified representation would allow for large-scale simulations to investigate phenomena such as the formation of nano- and micro-scale structures, the behavior of the ionic liquid at interfaces, and its phase behavior with other solvents, which are computationally prohibitive with all-atom models.

Applications of 1 Butyl 3 Methylimidazolium Dimethylphosphate As a Reaction Medium and Catalyst Component

Catalytic Applications in Organic Transformations

[BMIM][DMP] and related dialkylphosphate ionic liquids have demonstrated significant potential as both solvents and catalysts in a range of organic reactions. The basicity of the phosphate (B84403) anion is a key factor in its catalytic activity, particularly in reactions requiring a base promoter.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, has been effectively promoted using [BMIM][DMP]. scirp.org In this context, the ionic liquid serves as both the reaction medium and the catalyst, eliminating the need for an additional base. scirp.org

Research has shown that the nature of the anion in imidazolium-based ionic liquids has the most significant effect on the rate and yield of the condensation. scirp.org Ionic liquids with the [DMP]⁻ anion are particularly effective. For instance, in the reaction between 4-methoxybenzaldehyde (B44291) and ethyl cyanoacetate, [BMIM][DMP] provided a high yield of the desired product, ethyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate, under mild conditions (80°C for 15 minutes). scirp.org This catalytic efficacy is attributed to the basic character of the [DMP]⁻ anion, which is sufficient to deprotonate the active methylene compound, thereby initiating the catalytic cycle. scirp.org

Comparative studies reveal that the yield of the Knoevenagel product is consistently higher in ionic liquids with the [DMP]⁻ anion compared to their analogues containing the chloride (Cl⁻) anion. scirp.org The chloride ion, being a much weaker base, shows little to no catalytic effect in this transformation. scirp.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | [BMIM][DMP] | 80 | 15 | High |

While specific studies on [BMIM][DMP] for esterification are limited, research on the closely related ionic liquid 1-butyl-3-methylimidazolium dibutylphosphate (B49430) ([Bmim]DBP) highlights the catalytic potential of this class of compounds. researchgate.net [Bmim]DBP has been successfully employed as a recyclable catalyst for the esterification of acetic acid with n-butanol. researchgate.net

The study demonstrated that the ionic liquid catalyst was highly effective, achieving a 90.3% conversion of acetic acid under optimized conditions. researchgate.net A key advantage noted was the ease of separation of the ionic liquid from the product mixture and its remarkable reusability; the catalyst could be used for more than six cycles without a significant decrease in activity. researchgate.net

| Parameter | Condition |

|---|---|

| Reactants | Acetic Acid, n-Butanol |

| Catalyst | 1-Butyl-3-methylimidazolium dibutylphosphate ([Bmim]DBP) |

| Molar Ratio (n-butanol:acetic acid) | 3.0 |

| Catalyst Dosage (% of total reactant mass) | 8% |

| Temperature (°C) | 115 |

| Time (h) | 2.0 |

| Acetic Acid Conversion (%) | 90.3 |

The catalytic mechanism of [BMIM][DMP] is highly dependent on the reaction type. For the Knoevenagel condensation, the pathway is a clear example of base catalysis. scirp.orgresearchgate.net The process is initiated by the dimethylphosphate anion, which functions as a base to abstract an acidic proton from the active methylene compound (e.g., ethyl cyanoacetate). scirp.org This generates a carbanion intermediate. The carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent proton transfer and dehydration steps yield the final α,β-unsaturated product. researchgate.netrsc.org The hydrogen bond basicity of the ionic liquid's anion has been identified as the dominant factor in determining the reaction rate. rsc.org The [DMP]⁻ anion possesses the requisite basicity to facilitate the initial, rate-determining deprotonation step, making it an efficient catalyst for this transformation. scirp.orgalliedacademies.org

Biocatalysis and Enzyme Stability in [BMIM][DMP] Systems

Ionic liquids are also gaining attention as media for enzymatic reactions, offering advantages such as enhanced substrate solubility and improved enzyme stability. Dimethylphosphate-based ionic liquids have shown particular promise in this area.

Research has demonstrated that enzymes can maintain their catalytic activity in aqueous mixtures containing dimethylphosphate ionic liquids. A study investigating several enzymes, including those from metagenomic sources and the mushroom Volvariella volvacea, found that the enzymes were generally most active in ionic liquids with the dimethylphosphate anion, such as 1,3-dimethylimidazolium (B1194174) dimethyl phosphate ([mmim][dmp]) and 1-ethyl-3-methylimidazolium (B1214524) dimethyl phosphate ([emim][dmp]), when compared to diethylphosphate (B48627) or acetate (B1210297) anions. nih.gov

Another study focused on formate (B1220265) dehydrogenase (FDH) from Candida boidinii in the presence of 1,3-dimethylimidazolium dimethyl phosphate ([MMIm][Me₂PO₄]). researchgate.net While the unmodified enzyme was inactive at high concentrations (70% v/v) of the ionic liquid, chemically modifying the enzyme's surface with cations typically found in ionic liquids allowed it to retain 33-43% of its activity under the same conditions. researchgate.net This highlights that dimethylphosphate ionic liquids can serve as viable, though challenging, media for enzymatic processes like the reduction of NAD⁺ to NADH. researchgate.net

The interaction between an ionic liquid and an enzyme is critical for maintaining the enzyme's structural integrity and, consequently, its function. The properties of the anion are particularly influential. nih.gov

Studies on dialkylphosphate ionic liquids indicate that the dimethylphosphate anion is more compatible with enzymes than the diethylphosphate anion. For several enzymes, activity was maintained in solutions up to 20% v/v of dimethylphosphate ILs, whereas activity dropped sharply above 10% v/v for diethylphosphate ILs. nih.gov This suggests that the smaller dimethylphosphate group is less disruptive to the enzyme's native conformation.

However, high concentrations of dimethylphosphate ILs can still be denaturing. For example, formate dehydrogenase is unstable in concentrations of [MMIm][Me₂PO₄] above 50%. researchgate.net Conversely, at a moderate concentration of 37.5%, the same ionic liquid was found to increase the enzyme's half-life, indicating a stabilizing effect. researchgate.net Research on the analogous 1-ethyl-3-methylimidazolium diethylphosphate ([EMIM][Et₂PO₄]) with the enzyme lysozyme (B549824) showed that while high concentrations of the IL quenched activity, the enzyme's secondary structure was preserved. rsc.org Importantly, upon rehydration (dilution), the enzyme's activity was fully restored, indicating that the inactivation was reversible and that the ionic liquid did not cause permanent unfolding. rsc.org This suggests that dimethylphosphate-based ionic liquids interact with enzymes in a manner that can suppress activity at high concentrations, likely through mechanisms like competitive inhibition or reduced protein dynamics, without causing irreversible structural damage. rsc.org

Polymerization Reactions and Polymer Processing

1-Butyl-3-methylimidazolium dimethylphosphate ([BMIM][DMP]) and structurally similar ionic liquids have been explored as alternative solvents in polymerization reactions and for the processing of polymeric materials. Their unique properties, such as low vapor pressure, thermal stability, and tunable solvency, offer potential advantages over conventional volatile organic compounds.

Ionic liquids, including those with dimethyl phosphate anions, have been investigated as media for free radical polymerization. Research into the polymerization of monomers like n-butyl methacrylate (B99206) has shown that the choice of ionic liquid can significantly influence the properties of the resulting polymer. For instance, studies on various imidazolium-based ionic liquids have demonstrated that the degree of polymerization can be substantially higher compared to reactions carried out in conventional solvents like toluene (B28343) or in bulk. researchgate.net

The properties of the ionic liquid, such as viscosity, which is influenced by the structure of both the cation and the anion, play a crucial role. In the case of imidazolium (B1220033) salts, those unsubstituted at the C-2 position have been observed to lead to an increase in the degree of polymerization of poly(butyl methacrylate) with increasing viscosity of the ionic liquid. researchgate.net Furthermore, polymers synthesized in ionic liquids have exhibited higher glass transition temperatures and thermal stabilities when compared to the same polymers produced in traditional solvents. researchgate.net While specific studies focusing solely on [BMIM][DMP] are limited, the general findings for imidazolium-based ionic liquids with alkyl phosphate anions suggest their potential as effective media for controlling polymerization reactions and influencing final polymer characteristics. researchgate.netsemanticscholar.org

The ability of ionic liquids to dissolve a wide range of polymers is a key aspect of their application in polymer processing. Imidazolium-based ionic liquids are particularly noted for their capacity to dissolve natural polymers like cellulose (B213188) and chitin, which are often insoluble in common solvents. researchgate.netdtic.mil This dissolution capability is critical for processes such as spinning fibers, forming films, and creating polymer blends.

The dissolution process in ionic liquids is complex and depends on the interactions between the ionic liquid's ions and the polymer chains. rsc.org For many polymers, the anion of the ionic liquid plays a dominant role in disrupting the intermolecular forces, such as hydrogen bonds, that hold the polymer chains together. iolitec.de While comprehensive studies on a wide array of synthetic polymers in [BMIM][DMP] are not extensively detailed in the available research, the general principles of polymer solubility in ionic liquids suggest that its properties would be beneficial for processing certain types of polymers. The ability to dissolve polymers allows for their regeneration in different forms, such as fibers or films, by precipitation using an anti-solvent like water or ethanol (B145695). rsc.org This is a fundamental step in many polymer processing applications.

Biomass Valorization and Lignocellulose Pretreatment

The use of 1-butyl-3-methylimidazolium based ionic liquids is a significant area of research for the sustainable conversion of lignocellulosic biomass into biofuels and other valuable chemicals. mdpi.commdpi.comnih.govnih.gov Pretreatment of biomass is a crucial step to overcome the recalcitrance of its structure, and ionic liquids like [BMIM][DMP] have shown promise in this regard. koreascience.krrsc.org

Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin (B12514952). mdpi.com The intricate network of hydrogen bonds within and between these components makes biomass resistant to enzymatic and chemical breakdown. rsc.org Imidazolium-based ionic liquids are effective at dissolving lignocellulosic biomass by disrupting this hydrogen bond network. mdpi.commdpi.comnih.gov The anion of the ionic liquid is thought to play a key role by forming new hydrogen bonds with the hydroxyl groups of cellulose, leading to the separation of the polymer chains and dissolution. researchgate.net

Ionic liquids with dimethylphosphate anions, such as 1,3-dimethylimidazolium dimethylphosphate ([MMIM][DMP]), which is structurally similar to [BMIM][DMP], have demonstrated a unique ability to selectively remove lignin from biomass. researchgate.netnih.gov The alkalinity of the ionic liquid influences its effectiveness, with moderately weak alkalinity, as found in [MMIM][DMP], being particularly effective for delignification. researchgate.net Studies have shown that such pretreatments can significantly alter the physical structure of the biomass, making it more accessible for subsequent processing steps. nih.govresearchgate.net The dissolution of biomass is typically carried out at elevated temperatures to increase efficiency. mdpi.commdpi.com After dissolution, the components can be selectively precipitated out by adding an anti-solvent, allowing for the fractionation of biomass into its primary constituents. nih.gov

Table 1: Comparison of Cellulose Content in Barley Straw After Pretreatment with Different Ionic Liquids This table is based on data from a study comparing various ionic liquids for biomass pretreatment and is intended to be interactive.

| Ionic Liquid | Initial Cellulose Content (%) | Cellulose Content After Pretreatment (%) |

|---|---|---|

| [EMIM][AC] | 40.8 | 51.83 |

| [EMIM][DEP] | 40.8 | 43.10 |

| [MMIM][DMP] | 40.8 | 42.75 |

| [BMIM][CL] | 40.8 | 42.49 |

| [BMIM][OTf] | 40.8 | 40.18 |

Data sourced from a comparative study on barley straw pretreatment. nih.gov

The primary goal of lignocellulose pretreatment is to enhance the efficiency of enzymatic saccharification, which is the process of breaking down cellulose and hemicellulose into fermentable sugars like glucose. mdpi.comncsu.edu By removing lignin and reducing the crystallinity of cellulose, ionic liquid pretreatment significantly improves the accessibility of the polysaccharides to enzymes. researchgate.net

Pretreatment with imidazolium-based ionic liquids has been shown to lead to a significant increase in the yield and rate of enzymatic hydrolysis. koreascience.krmdpi.com For example, pretreatment of sugarcane bagasse with 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]) has been reported to result in nearly complete saccharification. rsc.org While specific data for [BMIM][DMP] is part of a broader category of promising ionic liquids, related compounds like [MMIM][DMP] and [EMIM][DEP] have been shown to effectively alter the structure of barley straw, which is indicative of improved digestibility. nih.gov The sugars released after saccharification can then be fermented by microorganisms to produce biofuels, such as ethanol, and other valuable bio-based products. mdpi.com An important aspect of the economic viability of this process is the ability to recycle the ionic liquid after pretreatment, which has been demonstrated with high recovery yields for several imidazolium-based ionic liquids. ncsu.edu

Separation Science and Extraction Processes Utilizing 1 Butyl 3 Methylimidazolium Dimethylphosphate

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a widely used separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. youtube.com The use of ionic liquids like [BMIM][DMP] as one of the phases offers significant advantages over traditional organic solvents, primarily due to their negligible vapor pressure and high thermal stability. researchgate.net

While specific studies on the use of 1-butyl-3-methylimidazolium dimethylphosphate for metal ion extraction are not extensively documented, research on other imidazolium-based ionic liquids provides a strong indication of its potential. For instance, ionic liquids with the 1-butyl-3-methylimidazolium ([BMIM]) cation have been investigated for the extraction of various metal ions, including lead(II) and cadmium(II) using [BMIM][PF6] as the extraction solvent. nih.gov The extraction mechanism often involves the formation of metal complexes that are soluble in the ionic liquid phase.

The nature of the anion in the ionic liquid plays a crucial role in the extraction efficiency and selectivity. For example, in the extraction of Pb(II) and Cd(II), the formation of iodide complexes facilitated their transfer into the [BMIM][PF6] phase. nih.gov It is plausible that the dimethylphosphate anion in [BMIM][DMP] could also participate in complex formation with certain metal ions, thereby enabling their extraction. Further research is needed to explore the specific capabilities of [BMIM][DMP] in metal ion extraction and for speciation studies, which are critical for understanding the environmental and toxicological impact of metals.

Table 1: Examples of Metal Ion Extraction using Imidazolium-Based Ionic Liquids

| Metal Ion | Ionic Liquid | Extraction System Details | Reference |

|---|---|---|---|

| Pb(II), Cd(II) | 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) | Extraction of iodide complexes followed by anodic stripping voltammetry. | nih.gov |

| Cu(II) | 1-Butyl-3-methylimidazolium salicylate | Selective extraction in the presence of Zn(II), Cd(II), and Pb(II) in alkaline solutions. | researchgate.net |

| Cr(VI) | 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Extraction from a simulated sorbent in soil remediation. | researchgate.net |

The separation of organic compounds and bioactive molecules is a critical step in many industrial processes, from pharmaceutical manufacturing to food processing. Ionic liquids, including those based on the [BMIM] cation, have shown considerable promise in these applications. researchgate.netnih.gov The extraction efficiency is often influenced by the polarity of the ionic liquid and its ability to form hydrogen bonds with the target molecules. mdpi.com

While specific data for [BMIM][DMP] is limited, studies with other [BMIM]-based ionic liquids demonstrate their effectiveness. For instance, [BMIM] salts with various anions have been used to extract phytochemicals, with the anion's ability to form hydrogen bonds being a key factor. mdpi.com The dimethylphosphate anion, with its phosphate (B84403) group, is expected to be a good hydrogen bond acceptor, suggesting that [BMIM][DMP] could be an effective solvent for the extraction of polar organic compounds and bioactive molecules containing hydroxyl or amine groups. Applications could include the extraction of alkaloids, flavonoids, and other natural products from plant materials. researchgate.netnih.gov

The design of an effective liquid-liquid extraction system using [BMIM][DMP] requires careful consideration of several thermodynamic and process parameters. The choice of the second immiscible phase (typically aqueous or a nonpolar organic solvent) is critical to ensure efficient phase separation. youtube.com

Key design principles include:

Solute Partitioning: The distribution coefficient of the target solute between the [BMIM][DMP] phase and the second liquid phase must be favorable for extraction. This is influenced by the relative solubilities of the solute in each phase.

Phase Equilibria: Understanding the liquid-liquid equilibrium (LLE) phase diagram of the ternary system ([BMIM][DMP] + second solvent + solute) is essential for determining the optimal operating conditions, such as solvent-to-feed ratio and temperature.

Solvent Recovery and Regeneration: A crucial aspect of a sustainable extraction process is the ability to recover and reuse the ionic liquid. Techniques such as back-extraction, evaporation of a volatile second solvent, or membrane separation can be employed for this purpose. The negligible vapor pressure of [BMIM][DMP] is a significant advantage in this regard.

Thermodynamic models can be employed to predict phase behavior and guide the design of the extraction process. elsevierpure.com While specific thermodynamic data for [BMIM][DMP] systems may be limited, data from related ionic liquids can provide valuable insights for initial process design and optimization. researchgate.net

Gas Absorption and Separation Processes

The capture of acidic gases such as carbon dioxide (CO2), sulfur dioxide (SO2), and hydrogen sulfide (B99878) (H2S) is a major focus of environmental and industrial research. Ionic liquids have emerged as promising absorbents for these gases due to their low volatility, high thermal stability, and tunable absorption capacities.

Research on 1,3-dimethylimidazolium (B1194174) dimethylphosphate, a closely related ionic liquid, suggests that the dimethylphosphate anion can contribute to CO2 absorption. The mechanism of absorption can be both physical and chemical, depending on the nature of the ionic liquid and the operating conditions.

Table 2: CO2 Solubility in Various 1-Butyl-3-methylimidazolium Based Ionic Liquids

| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO2 Mole Fraction | Reference |

|---|---|---|---|---|

| [BMIM][BF4] | 293.15 | 4.349 | 0.4876 | researchgate.net |

| [BMIM][Tf2N] | 300.0 | ~1.0 | ~0.4 | nist.gov |

Imidazolium-based ionic liquids have also shown high efficiency in absorbing other acidic gases like SO2 and H2S. The interaction between the gas molecules and the ionic liquid can be quite strong, often involving specific chemical interactions with the anion. nih.gov

For SO2, studies have shown that it can have a very high solubility in certain imidazolium-based ionic liquids, with the anion playing a key role in the absorption mechanism. researchgate.netnih.gov The strong Lewis basicity of the dimethylphosphate anion suggests that [BMIM][DMP] could be a highly effective absorbent for SO2.

Similarly, for H2S, imidazolium-based ionic liquids have been investigated as potential absorbents. The solubility of H2S is dependent on the choice of both the cation and the anion, as well as the operating temperature and pressure. nih.govresearchgate.net The ability of the dimethylphosphate anion to interact with the acidic H2S molecule could lead to favorable absorption characteristics for [BMIM][DMP].

Table 3: H2S Solubility in Various Imidazolium-Based Ionic Liquids

| Ionic Liquid | Temperature (K) | Pressure (bar) | H2S Mole Fraction | Reference |

|---|---|---|---|---|

| [EMIM][EtSO4] | 303.15–353.15 | 1.14–12.70 | 0.012–0.118 | nih.gov |

| [BMIM][BF4] | 303.15–343.15 | 0.61–8.36 | 0.030–0.354 | nih.gov |

| [OMIM][Tf2N] | 303.15–353.15 | 0.94–19.12 | 0.063–0.735 | nih.gov |

Mechanism of Gas Solubilization and Interaction in [BMIM][DMP]

The solubilization of gases in this compound ([BMIM][DMP]) is governed by the specific physicochemical interactions between the gas molecules and the ions of the ionic liquid (IL). The process is generally recognized as physical absorption, where the gas molecules occupy the free volume or cavities within the liquid structure. The nature and strength of the interactions are influenced by both the imidazolium (B1220033) cation and the dimethylphosphate anion.

Computational studies on similar imidazolium-based ILs suggest that the absorption of CO₂ involves Lewis acid-base interactions between the carbon atom of CO₂ and the oxygen atoms of the anion. In the case of [BMIM][DMP], the phosphate group in the dimethylphosphate anion provides basic sites that can interact favorably with the acidic CO₂ molecule. This interaction is stronger than simple van der Waals forces, leading to higher solubility for CO₂ compared to nonpolar gases of similar size.

Similarly, SO₂ is known to have a high affinity for basic anions due to its acidic nature. The interaction between SO₂ and the dimethylphosphate anion is expected to be a strong acid-base interaction, potentially leading to a higher degree of solubilization compared to CO₂. Studies on other [BMIM]-based ILs have shown that the solubility of SO₂ is significantly higher than that of CO₂, and this is attributed to the stronger interaction of SO₂ with the IL's anion. The mechanism can border on chemisorption, especially with highly basic anions, though it is often reversible. banglajol.info

Table 1: Henry's Law Constants and Solvation Properties for Ethane (B1197151) in [BMIM][DMP]

| Temperature (K) | Henry's Law Constant (MPa) | Enthalpy of Solvation (kJ·mol⁻¹) | Entropy of Solvation (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 303.15 | 20.3 | -16.5 | -53.1 |

| 323.15 | 29.5 | ||

| 343.15 | 40.9 |

Data sourced from a 2024 study on gas solubilities in methylimidazolium-based ionic liquids. preprints.org A higher Henry's Law constant indicates lower solubility.

Chromatographic Separations and Analytical Applications

Stationary Phase Modification in Chromatography

Ionic liquids based on the 1-butyl-3-methylimidazolium cation are well-regarded for their application as stationary phases in gas chromatography (GC). iastate.eduresearchgate.net Their negligible vapor pressure, high thermal stability, and tunable solvation properties make them a versatile alternative to traditional polysiloxane or polyethylene (B3416737) glycol phases. chromatographyonline.com These ILs exhibit a unique "dual nature" selectivity, capable of interacting with analytes through multiple mechanisms, including dipolar, hydrogen bonding, and dispersive interactions. iastate.edu

While specific studies detailing the use of this compound as a GC stationary phase are not prevalent in the literature, the general principles derived from other [BMIM]-based ILs can be outlined. The separation capability of an IL stationary phase is determined by the combined interactions of its cation and anion with the analytes.

Cation Interactions : The imidazolium ring of the [BMIM]⁺ cation can engage in π-π and π-dipole interactions with aromatic analytes. The butyl chain contributes to dispersive (van der Waals) interactions, allowing for the retention of nonpolar compounds.

Anion Interactions : The anion is a primary determinant of the stationary phase's polarity and selectivity. It can participate in hydrogen bonding and ion-dipole interactions. The dimethylphosphate anion, with its phosphate group, is expected to act as a strong hydrogen bond acceptor and interact strongly with polar and protic analytes, such as alcohols and organic acids.

The combination of these interactions allows [BMIM]-based stationary phases to separate complex mixtures of both polar and nonpolar compounds with high efficiency. iastate.edu The specific selectivity of a [BMIM][DMP] phase would be characterized by strong retention of hydrogen-bond-donating analytes due to the basicity of the dimethylphosphate anion. This would differentiate it from phases with non-coordinating anions like hexafluorophosphate ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), which exhibit lower polarity. The tunability of ILs by simply changing the anion allows for the creation of stationary phases with tailored selectivities for specific separation challenges, such as the analysis of fatty acid methyl esters (FAMEs) or essential oils. chromatographyonline.comrsc.org

Electrophoretic Separations

In the field of capillary electrophoresis (CE), 1-butyl-3-methylimidazolium-based ionic liquids are frequently used as additives to the background electrolyte (BGE) or as dynamic coating agents for the capillary inner wall. nih.govmdpi.com These applications leverage the unique properties of the IL to enhance separation efficiency, modify selectivity, and improve peak shapes.

Although direct applications of [BMIM][DMP] in electrophoresis are not widely documented, the established roles of similar [BMIM]-based ILs provide a clear indication of its potential functions:

Dynamic Capillary Coating and Control of Electroosmotic Flow (EOF) : The inner surface of a fused-silica capillary is populated by silanol (B1196071) groups, which are negatively charged at neutral to alkaline pH, resulting in a strong cathodic electroosmotic flow. The [BMIM]⁺ cations can adsorb onto this negatively charged surface, forming a dynamic coating. mdpi.com This coating serves two main purposes:

It shields the negatively charged silanol groups, which can prevent the electrostatic adsorption of positively charged analytes (e.g., basic proteins), thereby reducing peak tailing and improving separation efficiency. nih.gov

The adsorbed layer of cations can neutralize or even reverse the surface charge, leading to a reduction or reversal of the EOF. This control over the EOF is a powerful tool for optimizing the separation of a wide range of analytes. mdpi.com

Background Electrolyte Modifier : When added to the BGE, [BMIM][DMP] can influence analyte migration through various interactions. The [BMIM]⁺ cation can associate with analytes through hydrophobic, π-π, or ion-dipole interactions, while the dimethylphosphate anion can engage in hydrogen bonding or ion-pairing. researchgate.net These interactions alter the effective charge-to-size ratio of the analytes, thereby changing their electrophoretic mobility and improving separation selectivity. For instance, the addition of [BMIM]-based ILs has been shown to enhance the separation of benzodiazepines and phenolic compounds. researchgate.netnih.gov

The specific contribution of the dimethylphosphate anion would be its ability to interact with analytes capable of hydrogen bonding, offering a different selectivity compared to ILs with non-coordinating anions like tetrafluoroborate (B81430) ([BF₄]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| [BMIM][DMP] | This compound |

| [BMIM]⁺ | 1-Butyl-3-methylimidazolium |

| [DMP]⁻ | Dimethylphosphate |

| CO₂ | Carbon dioxide |

| SO₂ | Sulfur dioxide |

| [Tf₂N]⁻ | Bis(trifluoromethylsulfonyl)imide |

| [PF₆]⁻ | Hexafluorophosphate |

| [BF₄]⁻ | Tetrafluoroborate |

Interactions with Advanced Materials and Nanostructures

Composites and Hybrid Materials Development

Integration of [BMIM][DMP] into Polymer Matrices for Functional Materials

Research has identified 1-Butyl-3-methylimidazolium dimethylphosphate as a viable component in the formulation of functional polymers. A key application is its use as an antistatic additive in polyurethane matrices. Patents in this area disclose that ionic liquids, including [BMIM][DMP], can be incorporated into polyurethanes to enhance their conductivity and dissipate static charge. In these applications, the ionic liquid is typically not covalently bound to the polymer matrix, allowing for ionic mobility.

Furthermore, [BMIM][DMP] has been listed among several ionic liquids used as catalysts in the synthesis of non-isocyanate polyurethane (NIPU) foams derived from soybean oil. This indicates its role in the polymerization process itself, contributing to the formation of the polymer matrix. However, detailed studies quantifying the effect of [BMIM][DMP] integration on the mechanical, thermal, and functional properties of these specific polymer composites are not extensively detailed in the available literature.

Functionalization of Nanomaterials with Ionic Liquids for Enhanced Properties

Despite the broad interest in functionalizing nanomaterials such as carbon nanotubes and graphene with ionic liquids to improve their dispersion and properties, specific studies detailing the use of this compound for this purpose are not found in the current body of scientific literature. Research in this area predominantly focuses on other ionic liquids with different anions.

Interfacial Chemistry and Adsorption Phenomena

Adsorption on Metal Oxides and Carbon-Based Materials

Direct research on the adsorption isotherms and interfacial chemistry of [BMIM][DMP] on specific metal oxides or carbon-based materials is limited. However, related studies provide context for its interactions. One investigation focused on the decomposition of [BMIM][DMP] when supported on a palladium catalyst during the selective hydrogenation of 1,3-butadiene. This work, while centered on catalysis and decomposition rather than simple adsorption, confirms the interaction of the ionic liquid with a supported metal surface, noting the formation of solid byproducts on the carrier material.

In the context of interactions with carbon-based molecules, [BMIM][DMP] has been evaluated as an extractive solvent for removing sulfur and aromatic compounds, such as dibenzothiophene (B1670422) and naphthalene, from oils. This application demonstrates its affinity for certain organic molecules but does not characterize its adsorption behavior onto solid, porous carbon materials. Similarly, its capacity to absorb gases like ethylene (B1197577) and ethane (B1197151) has been measured, suggesting its potential use in separation technologies, which inherently involves interfacial phenomena.

Role of [BMIM][DMP] in Modifying Surface Properties and Wetting Behavior

Environmental and Sustainability Aspects in Academic Research

Academic Investigations into Recyclability and Regeneration Methods for [BMIM][DMP]

The economic viability and environmental footprint of processes using ionic liquids are heavily dependent on the ability to efficiently recover and reuse them. Academic research has explored various strategies to regenerate spent [BMIM][DMP] and related 1-butyl-3-methylimidazolium-based ILs after their use in catalysis and separation processes.

The reuse of 1-butyl-3-methylimidazolium ([BMIM])-based ionic liquids has been demonstrated in several academic studies, particularly in the context of extractive desulfurization of fuels. Research has shown that these ILs can be recycled for multiple cycles, although their efficiency may decrease over time. For instance, in the extraction of dibenzothiophene (B1670422) (DBT) from model liquid fuel, spent 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) was reused for up to four cycles without regeneration, showing a decline in extraction efficiency from 75.4% to 49.2%. nih.gov This indicates that while direct reuse is possible, regeneration is crucial for maintaining high performance. nih.gov

Another study focusing on different [BMIM]-based ILs for DBT extraction found that it was possible to recover and reuse the ionic liquids for up to four cycles. utp.edu.my The performance after recovery varied depending on the anion, with 1-Butyl-3-methylimidazolium thiocyanate (B1210189) showing the highest extraction capability (59.87%) after the fourth cycle. utp.edu.my These studies underscore that the potential for reuse is a key aspect of the sustainability profile of these ionic liquids. The reusability is often limited by the accumulation of contaminants from the processed streams. researchgate.net

Table 1: Recycling Efficiency of [BMIM]Cl in Extractive Desulfurization This interactive table summarizes the research findings on the declining efficiency of spent [BMIM]Cl when reused without regeneration in the extraction of dibenzothiophene (DBT).

| Recycle Cycle | S-Removal Efficiency (%) |

| 1 | 75.4 |

| 2 | 68.2 |

| 3 | 57.6 |

| 4 | 49.2 |

| Data sourced from studies on dibenzothiophene removal using [BMIM]Cl. nih.gov |

To restore the ionic liquid's performance for reuse, various purification techniques are investigated at laboratory and pilot scales.

Water Washing: A straightforward and cost-effective method for regenerating certain ionic liquids is water washing. researchgate.net This technique is particularly effective for removing water-soluble impurities. However, a significant drawback is the introduction of a high percentage of water into the recovered ionic liquid, which can alter its physical properties and may necessitate an additional, energy-intensive drying step. researchgate.net

Solvent Extraction: This method involves using a solvent in which the contaminants are soluble but the ionic liquid is not. For example, after desulfurization, the spent ionic liquid can be mixed with water, allowing the extracted sulfur compounds to be separated. utp.edu.my

Treatment with Adsorbents: For color and minor impurities, treatment with decolorizing charcoal (activated carbon) has proven effective. google.com The process typically involves heating the spent ionic liquid with charcoal, followed by filtration to remove the adsorbent and the impurities bound to it. google.com

Organic Solvent Nanofiltration (OSN): A more advanced technique involves the use of specialized membranes for organic solvent nanofiltration. ulisboa.ptresearchgate.net In this process, a post-reaction mixture containing the product, catalyst, and ionic liquid is passed through a membrane. The smaller product molecules permeate through the membrane, while the larger ionic liquid and catalyst molecules are retained and can be recycled. ulisboa.ptresearchgate.net This technology offers a promising route for efficient separation without the need for phase changes or large volumes of additional solvents. rsc.org

Degradation Pathways and Environmental Fate in Academic Contexts (mechanistic studies, not safety profiles)

Understanding the degradation mechanisms of [BMIM][DMP] is crucial for assessing its environmental persistence. Academic studies focus on the chemical and biological transformations the ionic liquid may undergo if released into the environment.

Research into the degradation of [BMIM]-based ionic liquids has identified several potential biotic and abiotic pathways. The degradation primarily targets the 1-butyl-3-methylimidazolium cation.

Abiotic Degradation:

Advanced Oxidation Processes (AOPs): Fenton-like systems, which generate highly reactive hydroxyl radicals (OH•), have been shown to effectively degrade the [BMIM] cation. researchgate.netnih.gov Mechanistic investigations suggest that the initial attack by these radicals can occur on the carbon atoms of the imidazolium (B1220033) ring. researchgate.netnih.gov This leads to ring-opening and the formation of smaller, more biodegradable intermediates such as mono-, di-, or amino-carboxylic acids. nih.gov

Thermal Decomposition: At elevated temperatures, [BMIM]-based ILs can undergo thermal degradation. Studies on related compounds have shown that this can lead to the release of volatile products such as 1-methylimidazole (B24206) and 1-butene, resulting from the breakdown of the cation. mdpi.com

Biotic Degradation:

Studies using activated sludge from wastewater treatment plants have elucidated potential biodegradation pathways for imidazolium cations with alkyl chains, such as the one in [BMIM][DMP]. nih.gov The degradation is initiated by microbial oxidation at different positions on the cation. For a related cation, 1-octyl-3-methylimidazolium [OMIM]+, three distinct pathways were identified based on the initial oxidation site: the middle of the long alkyl chain, the end of the long alkyl chain, or the end of the short methyl chain. nih.gov These initial oxidative steps are followed by repeated oxidation and carbon release, gradually breaking down the alkyl chains. nih.gov It is plausible that the [BMIM] cation undergoes similar microbial degradation, starting with the oxidation of its butyl group.

Table 2: Investigated Degradation Pathways for the [BMIM] Cation This interactive table outlines the primary biotic and abiotic degradation mechanisms for the 1-butyl-3-methylimidazolium cation as identified in academic research.

| Degradation Type | Mechanism | Key Intermediates/Products |

| Abiotic | Fenton-like Oxidation (AOP) | Hydroxyl radical (OH•) attack on imidazolium ring |

| Mono-, di-, or amino-carboxylic acids | ||

| Thermal Decomposition | Cleavage of alkyl chains | |

| 1-methylimidazole, 1-butene | ||

| Biotic | Microbial Oxidation | Oxidation of the butyl or methyl side chains |

| Stepwise shortening of the alkyl chain, oxidized derivatives | ||

| Pathways are based on studies of [BMIM]Cl and analogous imidazolium cations. researchgate.netnih.govmdpi.comnih.gov |

The environmental persistence and transport of an ionic liquid are governed by its physical-chemical properties and its susceptibility to degradation.

Persistence: The stability of the imidazolium ring can contribute to the environmental persistence of [BMIM]-based ILs if degradation pathways are slow. However, the demonstrated susceptibility to both biotic and abiotic degradation suggests that under appropriate conditions, such as in a wastewater treatment facility or an environment with sufficient microbial activity and oxidizing agents, [BMIM][DMP] would not be indefinitely persistent. researchgate.netnih.gov

Transport Mechanisms: Due to their negligible vapor pressure, transport of ILs through the atmosphere is not a significant concern. rsc.org The primary pathway for environmental transport is through aqueous systems. The mobility of [BMIM][DMP] in water and soil would be influenced by its water solubility and potential for adsorption to soil particles. Studies on the transport properties of [BMIM]-based ILs have examined self-diffusion coefficients of the cation and anion under various conditions. nih.gov These fundamental transport properties are key to modeling how the substance would move in a fluid medium. The hydrophobicity of the ionic liquid also plays a role; for instance, more hydrophobic variants of [BMIM] have different interactions and transport behaviors in multiphase systems. mdpi.com

Future Research Directions and Emerging Paradigms for 1 Butyl 3 Methylimidazolium Dimethylphosphate

Integration into Multiscale Modeling Approaches for Predictive Design